molecular formula C16H14O3 B14566070 1-(2-Hydroxy-5-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one CAS No. 61313-34-6

1-(2-Hydroxy-5-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B14566070
CAS No.: 61313-34-6
M. Wt: 254.28 g/mol
InChI Key: BGQMRSOJTCGEGH-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of hydroxyl groups on both phenyl rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-5-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and reduce reaction time. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-5-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The α,β-unsaturated carbonyl system can be reduced to form saturated ketones.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

1-(2-Hydroxy-5-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one has various applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The α,β-unsaturated carbonyl system can interact with nucleophiles, leading to the formation of adducts that can modulate cellular processes.

Comparison with Similar Compounds

1-(2-Hydroxy-5-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one can be compared with other chalcones, such as:

  • 1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one
  • 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one

Uniqueness: The presence of hydroxyl groups on both phenyl rings and the methyl group on one of the phenyl rings distinguishes this compound from other chalcones. These structural features can influence its chemical reactivity and biological activity, making it a unique compound for various applications.

Properties

CAS No.

61313-34-6

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1-(2-hydroxy-5-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H14O3/c1-11-6-8-15(18)13(10-11)16(19)9-7-12-4-2-3-5-14(12)17/h2-10,17-18H,1H3

InChI Key

BGQMRSOJTCGEGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2O

Origin of Product

United States

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